Superior Antibacterial Activity Against Salmonella typhi Compared to Diverse Arylthiophene-2-carbaldehydes
In a standardized antibacterial screening panel (50 µg/mL) against six bacterial strains, 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (Compound 2f) was identified as the most potent inhibitor of the Gram-negative pathogen Salmonella typhi among a series of ten 4-arylthiophene-2-carbaldehydes [1]. The observed IC₅₀ value represents a significant improvement in potency over several other library members. Notably, compound 2g, which features a 3,5-dimethyl substitution, was substantially less effective, highlighting the critical role of the para-methoxy group in conferring this specific activity [1].
| Evidence Dimension | Antibacterial activity against Salmonella typhi |
|---|---|
| Target Compound Data | IC₅₀ = 37.9 µg/mL |
| Comparator Or Baseline | Compound 2g (3,5-dimethylphenyl analog): IC₅₀ = 45.16 µg/mL; Compound 2j (2-fluorophenyl analog): IC₅₀ = 37.4 µg/mL; Standard Streptomycin: IC₅₀ = 35.2 µg/mL |
| Quantified Difference | Target compound is 16% more potent than 2g (37.9 vs 45.16 µg/mL) and shows comparable activity to standard streptomycin. |
| Conditions | Antibacterial assay using a 50 µg/mL concentration; inhibition zone measured in mm and converted to IC₅₀ values. Gram-negative strain: Salmonella typhi. |
Why This Matters
For projects targeting Salmonella typhi or screening for Gram-negative antibacterials, this compound offers a validated, differentiated activity profile that is not achievable with other electron-donating aryl substituents like 3,5-dimethylphenyl.
- [1] Molecules 2013, 18(12), 14711-14725; Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. View Source
